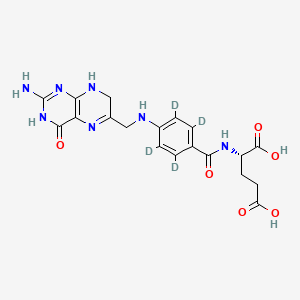
Dihydrofolic acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrofolic acid-d4 is a deuterated form of dihydrofolic acid, a derivative of folic acid (vitamin B9). It is an important intermediate in the biosynthesis of purines, pyrimidines, and certain amino acids. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydrofolic acid-d4 can be synthesized through the reduction of folic acid using deuterated reducing agents. The process typically involves the following steps:
Reduction of Folic Acid: Folic acid is reduced to dihydrofolic acid using a deuterated reducing agent such as deuterated sodium borohydride (NaBD4) in a suitable solvent like deuterated water (D2O).
Purification: The resulting this compound is purified using chromatographic techniques to remove any impurities and unreacted starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of folic acid are reduced using deuterated reducing agents in industrial reactors.
Isolation and Purification: The product is isolated and purified using large-scale chromatographic methods to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrofolic acid-d4 undergoes various chemical reactions, including:
Reduction: It can be further reduced to tetrahydrofolic acid-d4 using deuterated reducing agents.
Oxidation: It can be oxidized back to folic acid under specific conditions.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Deuterated sodium borohydride (NaBD4), deuterated lithium aluminum hydride (LiAlD4).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Solvents: Deuterated water (D2O), deuterated methanol (CD3OD).
Major Products
Tetrahydrofolic Acid-d4: Formed by the reduction of this compound.
Folic Acid: Formed by the oxidation of this compound.
Wissenschaftliche Forschungsanwendungen
Dihydrofolic acid-d4 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Metabolic Pathway Studies: Used to trace metabolic pathways and understand the role of folic acid derivatives in cellular processes.
Enzyme Mechanism Studies: Used to study the mechanisms of enzymes such as dihydrofolate reductase.
Drug Development: Used in the development of antifolate drugs for the treatment of cancer and bacterial infections.
Isotope Labeling: Used as an isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Wirkmechanismus
Dihydrofolic acid-d4 exerts its effects by acting as a substrate for the enzyme dihydrofolate reductase. The enzyme catalyzes the reduction of this compound to tetrahydrofolic acid-d4, which is essential for the synthesis of purines, pyrimidines, and certain amino acids. This process is crucial for DNA and RNA synthesis, making this compound an important compound in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydrofolic Acid: The non-deuterated form of dihydrofolic acid-d4.
Tetrahydrofolic Acid: The fully reduced form of dihydrofolic acid.
Folic Acid: The oxidized form of dihydrofolic acid.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and traceability in scientific studies. This makes it particularly useful in metabolic and enzyme mechanism studies, where precise tracking of the compound is required.
Eigenschaften
Molekularformel |
C19H21N7O6 |
|---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D |
InChI-Schlüssel |
OZRNSSUDZOLUSN-ALIZGMTFSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=NC3=C(NC2)N=C(NC3=O)N)[2H] |
Kanonische SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


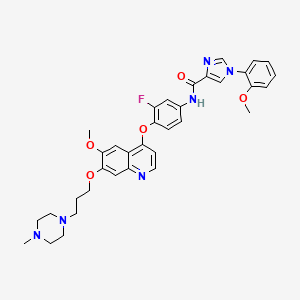
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
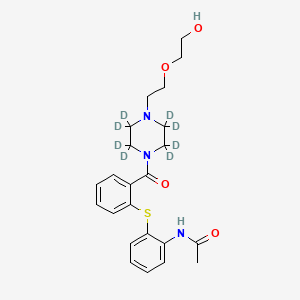

![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)

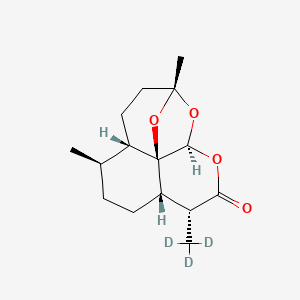
![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
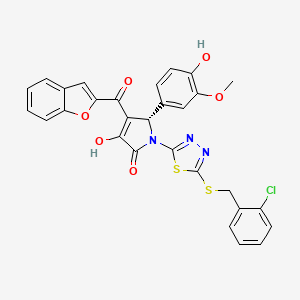
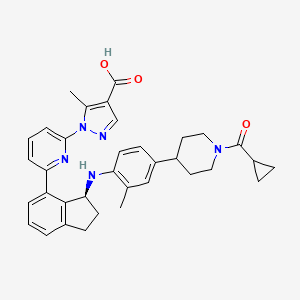


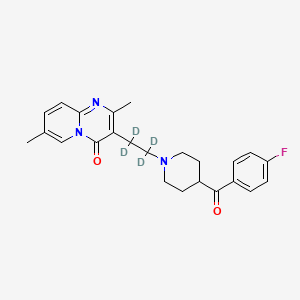
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12425855.png)
